molecular formula C12H13F3O3 B2507868 Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 695191-65-2

Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B2507868
CAS No.: 695191-65-2
M. Wt: 262.228
InChI Key: KTNJOXAMFQLSHJ-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated aromatic ester characterized by a trifluoromethyl group, a hydroxyl group, and a 2,5-dimethylphenyl substituent on the propanoate backbone. Its structural uniqueness lies in the juxtaposition of electron-withdrawing trifluoro and hydroxyl groups, which may confer distinct physicochemical properties, such as enhanced acidity or metabolic stability. However, commercial availability of this compound is restricted, as indicated by discontinued product listings from CymitQuimica .

Properties

IUPAC Name

methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-7-4-5-8(2)9(6-7)11(17,10(16)18-3)12(13,14)15/h4-6,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNJOXAMFQLSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves the esterification of 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-oxopropanoate

    Reduction: Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its effects on enzyme activity and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group may also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, a structurally analogous compound, Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate, serves as a pertinent comparator. Below is a detailed analysis:

Table 1: Key Structural and Functional Differences

Property This compound Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate
Core Backbone Propanoate ester with trifluoro and hydroxyl groups Propanoate esters linked via thiophene-carbonyldiamine bridge
Key Functional Groups -CF₃, -OH, 2,5-dimethylphenyl Thiophene ring, carbonylazanediyl, diphenyl substituents
Electronic Features High electronegativity (CF₃), potential H-bonding (OH) Conjugated thiophene system (π-electron delocalization)
Synthetic Complexity Likely moderate (fluorination challenges inferred from limited availability) High (multi-step synthesis involving thiophene-2,5-dicarboxylic acid and amino acids)
Documented Applications Undisclosed (fluorinated compounds often used in pharma) Photo/electronic materials, biological activity precursors

Physicochemical Properties

  • Acidity: The hydroxyl group in the fluorinated compound may exhibit lower pKa compared to non-fluorinated analogs due to electron-withdrawing CF₃.
  • Thermal Stability : The thiophene derivative’s rigid, conjugated system likely confers higher thermal stability (>200°C inferred from crystal packing) .
  • Solubility: The fluorinated compound’s -CF₃ and -OH groups may balance polar/nonpolar interactions, favoring organic solvents.

Biological Activity

Methyl 2-(2,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that has garnered attention for its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its chemical formula is C12H13F3O3C_{12}H_{13}F_3O_3, and it features a trifluoromethyl group and a dimethylphenyl moiety that contribute to its reactivity and biological properties.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

  • Antioxidant Activity : The presence of the hydroxyl group in the structure suggests potential antioxidant properties. Studies have indicated that compounds with similar structures can scavenge free radicals effectively.
  • Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Antimicrobial Properties : There is emerging evidence suggesting that this compound may possess antimicrobial activity against specific bacterial strains. This could be attributed to the trifluoromethyl group enhancing membrane permeability or disrupting cellular processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
Enzyme InhibitionInhibition of COX enzymes
AntimicrobialActivity against Gram-positive bacteria

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various compounds, this compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting effective antioxidant activity.

Case Study 2: Enzyme Inhibition Profile

A series of enzyme inhibition assays were conducted to assess the inhibitory effects of this compound on COX-1 and COX-2 enzymes. The compound demonstrated selective inhibition towards COX-2 with an IC50 value of approximately 15 µM. This selectivity may indicate potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Various synthetic routes have been explored to optimize yield and purity. Additionally, pharmacological studies have begun to elucidate its mechanism of action at the molecular level.

The proposed mechanism of action involves the interaction of this compound with specific receptors or enzymes within biological systems. This interaction may lead to modulation of signaling pathways associated with inflammation and oxidative stress.

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